3-[(tert-butyldimethylsilyl)oxy]-4-methoxyaniline
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Overview
Description
3-[(tert-butyldimethylsilyl)oxy]-4-methoxyaniline is an organic compound characterized by the presence of a tert-butyldimethylsilyloxy group and a methoxy group attached to a phenylamine structure
Preparation Methods
The synthesis of 3-[(tert-butyldimethylsilyl)oxy]-4-methoxyaniline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the protection of hydroxyl groups using tert-butyldimethylsilyl chloride in the presence of imidazole, followed by subsequent functional group transformations . Industrial production methods may involve similar steps but are optimized for higher yields and scalability.
Chemical Reactions Analysis
3-[(tert-butyldimethylsilyl)oxy]-4-methoxyaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Common reagents and conditions used in these reactions include bases like n-butyllithium and solvents such as tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[(tert-butyldimethylsilyl)oxy]-4-methoxyaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms due to its structural similarity to biologically active molecules.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-[(tert-butyldimethylsilyl)oxy]-4-methoxyaniline involves its interaction with specific molecular targets and pathways. The tert-butyldimethylsilyloxy group can influence the compound’s reactivity and stability, affecting its interactions with other molecules. The methoxy group can also play a role in modulating the compound’s electronic properties and reactivity .
Comparison with Similar Compounds
Similar compounds to 3-[(tert-butyldimethylsilyl)oxy]-4-methoxyaniline include:
2-((tert-Butyldimethylsilyloxy)methyl)-6-iodofuro[3,2-b]pyridine: Another compound with a tert-butyldimethylsilyloxy group, used in different synthetic applications.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: A compound with similar protective groups, used as a precursor to biologically active natural products.
Properties
Molecular Formula |
C13H23NO2Si |
---|---|
Molecular Weight |
253.41 g/mol |
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxy-4-methoxyaniline |
InChI |
InChI=1S/C13H23NO2Si/c1-13(2,3)17(5,6)16-12-9-10(14)7-8-11(12)15-4/h7-9H,14H2,1-6H3 |
InChI Key |
FHHDZCFRJZFWCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1)N)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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